N-(2-Furylmethyl)-N-phenylamine

CAS No.: 4439-56-9

Cat. No.: VC2310766

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4439-56-9 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 |

| Standard InChI Key | HCYZEVXWZFESIN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NCC2=CC=CO2 |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=CC=CO2 |

Introduction

| Identifier Type | Value |

|---|---|

| Primary Name | N-(2-Furylmethyl)-N-phenylamine |

| Alternative Names | N-Furfurylaniline, Furan-2-ylmethyl-phenyl-amine |

| CAS Number | 4439-56-9 |

| IUPAC Name | N-(furan-2-ylmethyl)aniline |

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| Standard InChI | InChI=1S/C11H11NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 |

| Standard InChIKey | HCYZEVXWZFESIN-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C=C1)NCC2=CC=CO2 |

| PubChem Compound ID | 57541 |

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2-Furylmethyl)-N-phenylamine is essential for evaluating its potential applications and handling requirements. The compound exhibits specific characteristics that influence its behavior in chemical reactions and its utility in various processes.

Structural Properties

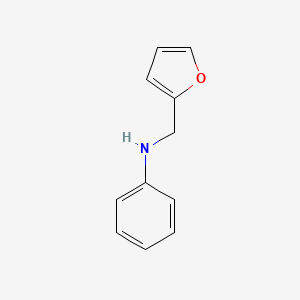

N-(2-Furylmethyl)-N-phenylamine features a phenyl ring attached to a nitrogen atom, which is also connected to a methyl group that links to a furan ring. This arrangement creates a secondary amine structure with aromatic components on both sides of the nitrogen atom. The presence of both phenyl and furan rings contributes to the compound's electronic characteristics and reactivity.

The furan ring, being a five-membered aromatic heterocycle containing an oxygen atom, provides distinctive electronic properties that influence the compound's behavior in chemical reactions. The phenyl ring, with its aromatic character, further enhances the compound's stability and reactivity patterns. The nitrogen atom, functioning as a secondary amine, serves as a potential site for further chemical modifications .

Synthesis Methods

The synthesis of N-(2-Furylmethyl)-N-phenylamine can be achieved through several methods, each with its own advantages and considerations. These synthetic approaches provide flexibility for researchers and manufacturers in producing this compound for various applications.

Furfural-Aniline Reaction

One of the primary methods for synthesizing N-(2-Furylmethyl)-N-phenylamine involves the reaction between furfural and aniline in the presence of a suitable catalyst. This approach leverages the reactivity of the aldehyde group in furfural with the primary amine in aniline to form an intermediate imine, which is subsequently reduced to produce the target compound.

The reaction typically proceeds through a condensation mechanism, followed by reduction of the resulting Schiff base. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product. Common catalysts for this transformation include various transition metals or acid catalysts that facilitate the initial condensation step.

Alternative Synthetic Route

An alternative method for synthesizing N-(2-Furylmethyl)-N-phenylamine involves a multi-step process starting with the reaction of furfural with ammonia. This initial step produces an intermediate that can be further transformed into the desired compound through appropriate reagents and reaction conditions.

This approach offers certain advantages in specific contexts, particularly when direct reaction between furfural and aniline faces challenges or when seeking to optimize yields under particular constraints. The selection of the appropriate synthetic route depends on factors such as available starting materials, desired purity, scale of production, and economic considerations.

Applications and Uses

N-(2-Furylmethyl)-N-phenylamine finds applications in various chemical processes and synthetic pathways, contributing to its significance in both research and industrial contexts. Its structural features and reactivity profile make it valuable for specific applications where its catalytic or synthetic utility can be leveraged.

Rate Enhancement in Chemical Reactions

One of the notable applications of N-(2-Furylmethyl)-N-phenylamine is its use as a rate enhancer in certain chemical reactions. It has been specifically identified as an agent that can accelerate reactions between hydrochloric acid and amines. This catalytic effect can be valuable in synthetic processes where reaction kinetics need to be optimized.

The mechanism by which N-(2-Furylmethyl)-N-phenylamine enhances reaction rates likely involves its ability to facilitate proton transfer or stabilize reaction intermediates through its amine functionality. This property makes it a useful additive in scenarios where reaction efficiency and throughput are important considerations.

Role in Organic Synthesis

Beyond its catalytic applications, N-(2-Furylmethyl)-N-phenylamine plays a significant role in the synthesis of various amine compounds. Its structure, featuring both furan and phenyl moieties connected through a nitrogen atom, provides a versatile building block for constructing more complex organic molecules.

The compound can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals that require the structural elements it contains. The secondary amine functionality offers a site for further chemical modifications, including alkylation, acylation, or incorporation into larger molecular frameworks .

Related Compounds

N-(2-Furylmethyl)-N-phenylamine belongs to a broader class of compounds that share structural similarities or functional relationships. Understanding these related compounds provides context for its chemical behavior and applications.

Aniline Derivatives

As a substituted aniline, N-(2-Furylmethyl)-N-phenylamine is related to various other aniline derivatives that have applications in chemical synthesis, dye production, pharmaceutical development, and other industrial processes. The aniline component contributes to its reactivity patterns, particularly concerning the nitrogen atom's nucleophilicity and the aromatic ring's susceptibility to electrophilic substitution.

Other N-substituted anilines exhibit similar chemical behaviors but may differ in specific reactivity or physical properties depending on the nature of the substituent. These structural analogs often find applications in parallel areas, with variations in efficacy or suitability for particular purposes based on their specific molecular features.

Furan-Containing Compounds

The furan moiety in N-(2-Furylmethyl)-N-phenylamine relates it to other furan-containing compounds, which are widely studied due to the furan ring's interesting electronic properties and participation in various chemical transformations. Furan derivatives are found in numerous natural products and synthetic compounds with biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume